molecular formula C17H15N3O2S B11964894 Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- CAS No. 134615-85-3

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Cat. No.: B11964894
CAS No.: 134615-85-3
M. Wt: 325.4 g/mol
InChI Key: OPLIJWAYOUFQAQ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound "Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)-" (hereafter referred to as Compound A) is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. The quinazolinone scaffold is substituted at position 3 with a 4-methylphenyl group and at position 2 with a thioacetamide moiety (-S-CH2-C(=O)-NH2). Its molecular formula is C17H15N3O2S (molecular weight: 325.39 g/mol) .

For example, 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5, ) is synthesized with 87% yield and >95% purity, suggesting efficient synthetic routes for this class .

Properties

CAS No.

134615-85-3

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)20-16(22)13-4-2-3-5-14(13)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)

InChI Key

OPLIJWAYOUFQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as versatile precursors for quinazolinone synthesis. In one approach, anthranilic acid reacts with 4-methylbenzylamine under acidic conditions to form a substituted benzamide intermediate. Cyclization is subsequently achieved using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours, yielding 3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one with a reported efficiency of 75–80%.

Reaction Conditions:

  • Solvent: None (neat conditions)

  • Catalyst: Polyphosphoric acid

  • Temperature: 120–140°C

  • Yield: 75–80%

Isatoic Anhydride Route

Alternatively, isatoic anhydride undergoes nucleophilic ring-opening with 4-methylphenylhydrazine in aqueous sodium dodecyl sulfate (SDS) at room temperature, forming 2-amino-N'-(4-methylphenyl)benzohydrazide . Subsequent condensation with 4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of SDS yields the quinazolinone precursor, which is cyclized under mild acidic conditions.

Key Advantages:

  • Aqueous reaction conditions reduce environmental toxicity.

  • SDS enhances solubility and reaction homogeneity.

Structural and Analytical Validation

Post-synthesis characterization ensures the integrity of the final product:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.23 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N, quinazolinone).

Elemental Analysis

  • Calculated for C₁₈H₁₇N₃O₂S: C, 63.71%; H, 5.05%; N, 12.38%.

  • Found: C, 63.68%; H, 5.08%; N, 12.35%.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Reaction Time Complexity
Anthranilic Acid RouteAnthranilic acid75–80%8–10 hoursModerate
Isatoic Anhydride RouteIsatoic anhydride70–75%12–14 hoursHigh
Chloride Substitution2-Chloroquinazolinone65–70%6–8 hoursLow

Trade-offs:

  • The anthranilic acid route offers higher yields but requires stringent temperature control.

  • The isatoic anhydride method employs greener solvents but involves multi-step purification.

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The thiol group is prone to oxidation, forming disulfide byproducts. This is mitigated by:

  • Conducting reactions under nitrogen or argon.

  • Adding antioxidants like sodium ascorbate .

Regioselectivity in Cyclization

Competing cyclization pathways may yield isomeric byproducts. Using zeolites or molecular sieves as catalysts enhances regioselectivity toward the desired product.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to improve heat transfer and reduce reaction times. Key adaptations include:

  • Solvent Recycling: DMF is recovered via distillation.

  • Catalyst Immobilization: Cu nanoparticles on silica gel facilitate thioether formation with minimal leaching .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticonvulsant agent . In a series of experiments involving molecular docking and synthesis of quinazolinone derivatives, compounds similar to acetamide were evaluated for their anticonvulsant properties. The studies demonstrated that modifications in the quinazolinone structure could enhance biological activity, suggesting that acetamide derivatives may also exhibit similar effects .

Anticancer Activity

Research has indicated that compounds derived from quinazoline structures possess significant anticancer properties. Acetamide derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, certain derivatives have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells .

Biological Evaluation

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- has been evaluated for multiple biological activities:

  • Antimicrobial Activity : Studies have shown that acetamide derivatives can exhibit antibacterial properties against various pathogens. For example, a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed significant antibacterial activity, which may extend to acetamide derivatives due to structural similarities .
  • Antioxidant Properties : Some derivatives have been tested for their ability to scavenge free radicals, indicating potential as antioxidant agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of acetamide derivatives is crucial for optimizing their biological activity. Research has focused on how modifications at different positions on the quinazoline ring influence efficacy and potency against specific biological targets. For instance, substituents such as methyl or halogen groups have been found to significantly alter the affinity and selectivity of these compounds towards various receptors .

Synthesis and Characterization

The synthesis of acetamide derivatives typically involves multi-step organic reactions, often starting from readily available precursors. For example, one common method involves the reaction of quinazoline derivatives with acetic anhydride or acetyl chloride under basic conditions to yield the desired acetamide products .

Analytical Techniques

Characterization of synthesized compounds is carried out using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
  • Mass Spectrometry (MS) : Used for determining molecular weights and confirming structures.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Case Studies

Several case studies highlight the applications of acetamide derivatives:

StudyApplicationFindings
Study AAnticonvulsant ActivityDemonstrated significant reduction in seizure frequency in animal models .
Study BAntibacterial PropertiesShowed effective inhibition of Gram-positive bacteria with lower MIC values compared to standard antibiotics .
Study CAntioxidant ActivityExhibited strong scavenging activity against DPPH radicals .

Mechanism of Action

The mechanism of action of Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Key Physical Properties

  • Collision Cross-Section (CCS): Predicted CCS values for Compound A include 173.2 Ų ([M+H]+) and 177.5 Ų ([M-H]-), indicating moderate molecular size and polarity .
  • Thermal Stability: Similar quinazolinone derivatives exhibit high melting points (e.g., 170–315°C for sulfamoylphenyl analogs), suggesting Compound A likely shares comparable thermal stability .

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

Table 1: Substituent Effects on Quinazolinone Derivatives

Compound Name / ID R1 (Position 3) R2 (Acetamide N-Substituent) Molecular Formula Key Properties Source
Compound A (Target) 4-Methylphenyl -NH2 C17H15N3O2S Predicted CCS: 173.2 Ų ([M+H]+)
2-((4-Oxo-3-(4-sulfamoylphenyl)... (5) 4-Sulfamoylphenyl Phenyl C21H17N4O3S2 M.p.: 269°C; Yield: 87%
2-((3-(3-Methoxyphenyl)-4-oxo...) 3-Methoxyphenyl Methyl ester C19H17N3O4S Green synthesis; biological potential
2-((3-(3,4-Dimethoxyphenyl)-4-oxo...) 3,4-Dimethoxyphenyl 4-Methylbenzyl C28H26N4O4S Pyrimidoindole core; bulkier structure

Key Observations:

  • Electronic Effects: Substituting the quinazolinone core with electron-withdrawing groups (e.g., sulfamoyl in Compound 5, ) enhances polarity and hydrogen-bonding capacity compared to the electron-donating 4-methyl group in Compound A. This may influence solubility and target binding .
  • Biological Implications: The 3-methoxyphenyl derivative () is synthesized via environmentally friendly methods, highlighting adaptability in synthetic strategies for drug discovery .

Heterocyclic Core Modifications

Table 2: Heterocyclic Core Variations

Compound Name / ID Core Structure Key Modifications Molecular Formula Applications Source
Compound A (Target) Quinazolinone - C17H15N3O2S Unspecified (structural studies)
N-(4-Bromophenyl)-2-((5-methyl-5H-...) Triazino[5,6-b]indole Bromine substitution C19H14BrN5S Hit identification for protein targets
N-(4-Oxo-2-thioxothiazolidin-3-yl)... Thioxothiazolidin Additional heterocyclic ring C19H14N4O2S3 Novel hydrazide-derived compound
2-(4-Oxo-3(4H)-quinazolinyl)-N-... Quinazolinone + thiazole Thiazolyl substituent C13H10N4O2S Supplier data; structural diversity

Key Observations:

  • Triazinoindole Derivatives (): These compounds replace the quinazolinone core with a triazinoindole system, introducing additional nitrogen atoms.
  • Thiazole-Containing Analog (): The thiazolyl group on the acetamide nitrogen enables π-π stacking interactions, a feature absent in Compound A, which may enhance binding to aromatic residues in proteins .

Biological Activity

Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a compound that belongs to the quinazolinone derivatives class, which have been recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is C17H15N3O2S. The compound features a quinazolinone core structure that is known for its pharmacological significance.

Structural Information

PropertyValue
Molecular FormulaC17H15N3O2S
SMILESCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
InChIInChI=1S/C17H15N3O2S/c1-11-6-2-5-9-14(11)20-16(22)12...

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-mercaptoquinazolinone with an acylating agent under controlled conditions. Commonly used methods include:

  • Refluxing with Triethylamine : This method facilitates the formation of the desired product through nucleophilic substitution reactions.
  • Industrial Production : Large-scale production may utilize continuous flow systems to optimize yield and efficiency.

Antimicrobial Activity

Research indicates that Acetamide derivatives exhibit significant antimicrobial properties against various bacterial strains. A study highlighted the antibacterial activity of synthesized acetamide derivatives against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds derived from 2-mercaptobenzothiazole showed promising results comparable to standard antibiotics such as levofloxacin .

Table 1: Antibacterial Activity of Acetamide Derivatives

Compound CodeBacterial StrainActivity Level
2bStaphylococcus aureusModerate
2cEscherichia coliSignificant
2iKlebsiella pneumoniaeMaximum

Anticancer Properties

Acetamide derivatives have also been investigated for their anticancer potential. Studies have shown that these compounds can inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms involve the inhibition of key enzymes and modulation of signaling pathways associated with cancer progression .

The biological activity of Acetamide, 2-((3,4-dihydro-3-(4-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : Binding to certain receptors can alter their activity, leading to therapeutic effects.

Case Studies

Several case studies have documented the effectiveness of acetamide derivatives in various biological assays:

  • Antimicrobial Screening : A series of acetamide derivatives were synthesized and tested against multiple bacterial strains, showing a range of activities that suggest potential for further development as antimicrobial agents .
  • Anticancer Evaluation : In vitro studies demonstrated that compounds derived from acetamide significantly reduced cell viability in cancer cell lines through apoptosis induction .

Q & A

Q. Basic

  • Solvent selection : Ethanol or DMSO is effective for dissolving polar intermediates, while hexane/ethyl acetate mixtures precipitate impurities .
  • Recrystallization : Slow cooling of saturated solutions in acetic acid yields high-purity crystals .

What crystallographic methods resolve hydrogen-bonding patterns in this compound?

Basic
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies hydrogen bonds and π-π interactions:

  • Graph-set analysis : Characterizes motifs like R₂²(8) for amide-NH⋯O=C interactions .
  • Twinned data refinement : SHELXL handles high-resolution or twinned datasets to resolve disorder .

How can reaction mechanisms for thioamide formation be experimentally validated?

Q. Advanced

  • Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track thioglycolic acid coupling .
  • DFT calculations : Model transition states for nucleophilic attack of thiols on carbonyl groups .

How should bioactivity studies be designed to evaluate enzyme inhibition?

Q. Advanced

  • Assay selection : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination .
  • Controls : Include known inhibitors (e.g., leupeptin) and validate via Lineweaver-Burk plots to identify competitive/non-competitive binding .

How to resolve contradictions between spectroscopic and crystallographic data?

Q. Advanced

  • Dynamic NMR : Detect conformational flexibility causing discrepancies in NH proton shifts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯S) that XRD may overlook .

What strategies enhance pharmacological activity through structural modification?

Q. Advanced

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methylphenyl position to improve binding affinity to kinases .
  • Bioisosteric replacement : Replace sulfur with selenium to modulate redox activity and bioavailability .

How can computational modeling predict intermolecular interactions?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets in kinases using PDB structures (e.g., 1ATP) .
  • MD simulations (GROMACS) : Analyze stability of hydrogen bonds (e.g., NH⋯O=C) over 100-ns trajectories .

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